2,2-Dichloropropanoyl chloride 2,2-Dichloropropanoyl chloride
Brand Name: Vulcanchem
CAS No.: 26073-26-7
VCID: VC3760350
InChI: InChI=1S/C3H3Cl3O/c1-3(5,6)2(4)7/h1H3
SMILES: CC(C(=O)Cl)(Cl)Cl
Molecular Formula: C3H3Cl3O
Molecular Weight: 161.41 g/mol

2,2-Dichloropropanoyl chloride

CAS No.: 26073-26-7

Cat. No.: VC3760350

Molecular Formula: C3H3Cl3O

Molecular Weight: 161.41 g/mol

* For research use only. Not for human or veterinary use.

2,2-Dichloropropanoyl chloride - 26073-26-7

Specification

CAS No. 26073-26-7
Molecular Formula C3H3Cl3O
Molecular Weight 161.41 g/mol
IUPAC Name 2,2-dichloropropanoyl chloride
Standard InChI InChI=1S/C3H3Cl3O/c1-3(5,6)2(4)7/h1H3
Standard InChI Key IPKCHUGFUGHNRZ-UHFFFAOYSA-N
SMILES CC(C(=O)Cl)(Cl)Cl
Canonical SMILES CC(C(=O)Cl)(Cl)Cl

Introduction

Chemical Structure and Properties

2,2-Dichloropropanoyl chloride consists of a propanoyl backbone with two chlorine substituents on the second carbon atom and an acyl chloride group. This structure confers distinctive chemical behavior that makes it valuable in various synthetic pathways.

Physical and Chemical Properties

The compound exhibits several important physical and chemical characteristics that define its behavior in laboratory and industrial settings.

Table 1: Physical and Chemical Properties of 2,2-Dichloropropanoyl Chloride

PropertyValue
Molecular FormulaC3H3Cl3O
Molecular Weight161.414 g/mol
Physical StateColorless to pale yellow liquid
CAS Registry Number26073-26-7
IUPAC Standard InChIInChI=1S/C3H3Cl3O/c1-3(5,6)2(4)7/h1H3
IUPAC Standard InChIKeyIPKCHUGFUGHNRZ-UHFFFAOYSA-N
Canonical SMILESCC(C(=O)Cl)(Cl)Cl

The molecular structure features a carbonyl group (C=O) attached to a propanoyl backbone with two chlorine atoms on the alpha carbon, creating a distinctive reactivity profile compared to other acyl chlorides .

Structural Identifiers

Multiple nomenclature systems exist for identifying this compound, reflecting its importance in chemical databases and literature.

Table 2: Alternative Names for 2,2-Dichloropropanoyl Chloride

Alternative Name
2,2-Dichloropropionyl chloride
α,α-Dichloropropionyl chloride
Propanoyl chloride, 2,2-dichloro-

Synthesis Methods

Several synthetic routes can be employed to produce 2,2-Dichloropropanoyl chloride, each with specific advantages depending on the desired purity and scale.

From Propanoic Acid Derivatives

The compound can be synthesized through a two-step process:

  • Chlorination of propanoic acid to form 2,2-dichloropropanoic acid

  • Conversion to the acyl chloride using reagents such as thionyl chloride (SOCl2), phosphorus pentachloride (PCl5), or oxalyl chloride

This reaction is typically conducted under anhydrous conditions to prevent hydrolysis of the resulting acyl chloride .

Direct Chlorination of Propanoyl Chloride

Another efficient method involves the direct chlorination of propanoyl chloride:

  • Propanoyl chloride is treated with chlorinating agents such as chlorine gas (Cl2) or sulfuryl chloride (SO2Cl2)

  • Reaction conditions are carefully controlled to ensure chlorination at the alpha position

  • Fractional distillation is employed to isolate the desired 2,2-dichloro product

This method often requires catalysts or specific reaction conditions to direct the chlorination to the desired positions .

Reactivity and Chemical Behavior

The reactivity of 2,2-Dichloropropanoyl chloride is influenced by both the acyl chloride group and the two chlorine substituents at the alpha position.

Nucleophilic Substitution Reactions

The acyl chloride group readily undergoes nucleophilic substitution reactions with various nucleophiles:

Table 3: Nucleophilic Substitution Reactions of 2,2-Dichloropropanoyl Chloride

NucleophileReaction ProductReaction Conditions
Water2,2-Dichloropropanoic acidRoom temperature, exothermic
Alcohols2,2-Dichloropropanoate estersLow temperature, base catalyst
Amines2,2-DichloropropanamidesLow temperature, excess amine or auxiliary base
Aromatic compounds2,2-DichloropropanophenonesLewis acid catalyst (e.g., AlCl3)

These reactions typically proceed rapidly due to the enhanced electrophilicity of the carbonyl carbon, which is further increased by the electron-withdrawing effect of the two chlorine atoms at the alpha position .

Effect of Alpha-Dichloro Substitution

The presence of two chlorine atoms at the alpha position significantly affects the compound's reactivity:

  • Increased electrophilicity of the carbonyl carbon due to the electron-withdrawing effect of chlorine

  • Altered stereochemical outcomes in reaction products

  • Potential for further transformations involving the carbon-chlorine bonds

  • Enhanced stability of reaction intermediates through inductive effects

Applications in Chemical Synthesis

2,2-Dichloropropanoyl chloride serves as a versatile reagent in organic synthesis, finding applications across multiple domains.

Pharmaceutical Intermediate Synthesis

The compound plays a crucial role as a building block in pharmaceutical synthesis:

  • It serves as an acylating agent for introducing the 2,2-dichloropropanoyl moiety into bioactive molecules

  • The dichloro functionality provides sites for further chemical modifications

  • It can be used in the synthesis of specialized pharmaceutical intermediates where controlled reactivity is essential

Agrochemical Applications

In agricultural chemistry, 2,2-Dichloropropanoyl chloride contributes to the development of:

  • Herbicides with specific activity profiles

  • Pesticides requiring halogenated functional groups

  • Plant growth regulators with enhanced stability

The chlorinated structure enhances the biological activity and environmental persistence of resulting agrochemicals .

Materials Science Applications

The compound finds applications in materials science for:

  • Surface modification of polymers and other materials

  • Preparation of specialized monomers for polymer synthesis

  • Development of functionalized nanomaterials with enhanced properties

Spectroscopic Characterization

Spectroscopic methods provide valuable tools for identifying and characterizing 2,2-Dichloropropanoyl chloride.

Nuclear Magnetic Resonance Spectroscopy

¹H NMR spectroscopy of 2,2-Dichloropropanoyl chloride would be expected to show:

  • A singlet for the methyl group protons (CH₃) with characteristic chemical shift

  • Possible coupling patterns influenced by the nearby chlorine substituents

¹³C NMR would reveal:

  • The carbonyl carbon signal at approximately 170-180 ppm

  • The dichlorinated carbon signal at approximately 70-90 ppm

  • The methyl carbon signal at approximately 20-30 ppm

Comparison with Related Compounds

Understanding how 2,2-Dichloropropanoyl chloride compares to similar compounds provides insight into its unique properties and applications.

Comparison with 2-Chloropropionyl Chloride

2-Chloropropionyl chloride (C₃H₄Cl₂O) differs from 2,2-dichloropropanoyl chloride in having only one chlorine substituent on the alpha carbon.

Table 4: Comparison of 2,2-Dichloropropanoyl Chloride and 2-Chloropropionyl Chloride

Property2,2-Dichloropropanoyl Chloride2-Chloropropionyl Chloride
Molecular FormulaC₃H₃Cl₃OC₃H₄Cl₂O
CAS Number26073-26-77623-09-8
Alpha Carbon StructureQuaternary (two Cl, one CH₃)Tertiary (one Cl, one H, one CH₃)
ReactivityHigher electrophilicityModerate electrophilicity
StereochemistryNo stereocenterContains stereocenter
Synthetic ApplicationsSpecialized reactions requiring dichloro groupBroader range of applications

2-Chloropropionyl chloride is synthesized via chlorination of propionyl chloride under controlled conditions and generates racemic 2-chloropropionic acid upon hydrolysis.

Comparison with Other Acyl Chlorides

When compared to simpler acyl chlorides such as acetyl chloride (CH₃COCl) and propanoyl chloride (C₂H₅COCl), 2,2-dichloropropanoyl chloride shows:

  • Enhanced electrophilicity due to the electron-withdrawing chlorine substituents

  • Different steric constraints affecting reaction rates and selectivity

  • Additional synthetic versatility through the carbon-chlorine bonds

  • Altered physical properties including boiling point and stability

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